5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and a hydroxyethylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide typically involves the reaction of N,N-dimethylfuran-2-carboxamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethylamino group may interact with enzymes or receptors, leading to changes in cellular pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(2-Hydroxyethyl)amino]-o-cresol
- 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde
- 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde
Uniqueness
5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide is unique due to its specific structure, which includes a furan ring and a hydroxyethylamino group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
826991-09-7 |
---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
5-(2-hydroxyethylamino)-N,N-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C9H14N2O3/c1-11(2)9(13)7-3-4-8(14-7)10-5-6-12/h3-4,10,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
XXKQWAFHGUZSEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC=C(O1)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.